5-methoxy-N,2,4-trimethylbenzenesulfonamide
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Overview
Description
5-methoxy-N,2,4-trimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a methoxy group at the 5-position, and methyl groups at the 2 and 4 positions on the benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N,2,4-trimethylbenzenesulfonamide typically involves the sulfonation of 5-methoxy-2,4-dimethylbenzenamine. The reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N,2,4-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-methoxy-2,4-dimethylbenzaldehyde or 5-methoxy-2,4-dimethylbenzoic acid.
Reduction: Formation of 5-methoxy-2,4-dimethylbenzenamine.
Substitution: Formation of halogenated derivatives such as 5-methoxy-2,4-dimethylbenzene bromide.
Scientific Research Applications
5-methoxy-N,2,4-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-N,2,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide
- N-cyclohexyl-5-methoxy-N,2,4-trimethylbenzenesulfonamide
Uniqueness
5-methoxy-N,2,4-trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
5-methoxy-N,2,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-8(2)10(6-9(7)14-4)15(12,13)11-3/h5-6,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFZDZWWAGWJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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